molecular formula C10H14ClNO2 B2420430 4-Tert-butylpyridine-3-carboxylic acid hydrochloride CAS No. 1909315-98-5

4-Tert-butylpyridine-3-carboxylic acid hydrochloride

Cat. No.: B2420430
CAS No.: 1909315-98-5
M. Wt: 215.68
InChI Key: YPWVLZIDGWAUID-UHFFFAOYSA-N
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Description

4-Tert-butylpyridine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H14ClNO2 and a molecular weight of 215.68 g/mol . . This compound is a derivative of pyridine, a basic heterocyclic organic compound, and is characterized by the presence of a tert-butyl group at the 4-position and a carboxylic acid group at the 3-position of the pyridine ring.

Scientific Research Applications

4-Tert-butylpyridine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Preparation Methods

The synthesis of 4-Tert-butylpyridine-3-carboxylic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine derivatives, such as 4-tert-butylpyridine.

    Carboxylation: The tert-butylpyridine undergoes carboxylation to introduce the carboxylic acid group at the 3-position.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the carboxylic acid with hydrochloric acid.

Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity .

Chemical Reactions Analysis

4-Tert-butylpyridine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens . Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-Tert-butylpyridine-3-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, while the pyridine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

4-Tert-butylpyridine-3-carboxylic acid hydrochloride can be compared with other pyridine derivatives, such as:

    4-Methylpyridine-3-carboxylic acid hydrochloride: Similar structure but with a methyl group instead of a tert-butyl group.

    4-Ethylpyridine-3-carboxylic acid hydrochloride: Contains an ethyl group at the 4-position.

    4-Phenylpyridine-3-carboxylic acid hydrochloride: Features a phenyl group at the 4-position.

The uniqueness of this compound lies in the steric and electronic effects of the tert-butyl group, which can influence its reactivity and interactions with other molecules .

Properties

IUPAC Name

4-tert-butylpyridine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-10(2,3)8-4-5-11-6-7(8)9(12)13;/h4-6H,1-3H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWVLZIDGWAUID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=NC=C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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